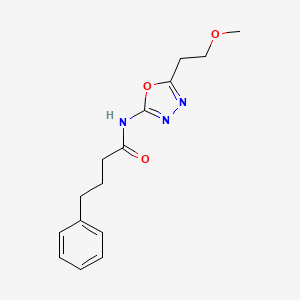

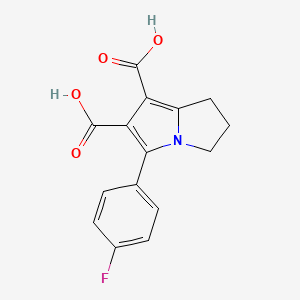

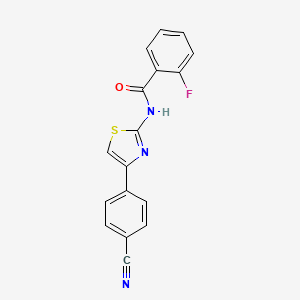

![molecular formula C22H24N2O2 B3009615 7,8-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one CAS No. 850899-95-5](/img/structure/B3009615.png)

7,8-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, 7,8-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one, is a derivative of chromen-2-one, which is a scaffold present in various compounds with diverse biological activities. Chromen-2-one derivatives have been synthesized and studied for their potential interactions with biological molecules and their physicochemical properties .

Synthesis Analysis

The synthesis of chromen-2-one derivatives often involves multi-step reactions including Michael addition, cyclization, and oxidation. An efficient method for synthesizing related compounds involves the treatment of 2-hydroxychalcones with barbituric acid derivatives in the presence of a catalyst such as amberlyst-15 . Other methods include one-pot multi-component syntheses using catalysts like nickel ferrite magnetic nanoparticles . These methods highlight the versatility and adaptability of the synthetic routes for chromen-2-one derivatives.

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives has been elucidated using various spectroscopic techniques such as FT-IR, NMR, and single-crystal X-ray structure analysis . The chromene moiety often adopts conformations like envelope or flat-boat, and substituents on the chromene ring can significantly influence the overall molecular conformation .

Chemical Reactions Analysis

Chromen-2-one derivatives can undergo reactions with amines, leading to the formation of cyclic phosphonic analogs or hydrolysis of ester groups depending on the nature of the amine . These reactions expand the chemical diversity of the chromen-2-one scaffold and allow for the generation of novel compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physicochemical properties of chromen-2-one derivatives, such as melting point, molecular weight, and solubility, are characterized using standard analytical techniques . The electronic and optical properties are often investigated using density functional theory (DFT) calculations, which can predict the molecule's reactivity, molecular electrostatic potential, and nonlinear optical properties . These properties are crucial for understanding the compound's potential as a pharmaceutical agent or an optical material.

Aplicaciones Científicas De Investigación

Antimicrobial Activities

Research has demonstrated the synthesis of novel compounds, including those related to the 7,8-Dimethyl chromen-2-one structure, exhibiting significant antibacterial and antifungal activities. These compounds were synthesized through methods such as reductive amination and evaluated for their in vitro antimicrobial efficacy against various pathogens. Notably, their structure-activity relationships were further explored using docking studies, providing insights into their potential mechanism of action against microbial targets (Mandala et al., 2013).

Synthesis of 4H-pyran Derivatives

Another area of research focuses on the synthesis of 4H-pyran derivatives, where compounds structurally similar to 7,8-Dimethyl chromen-2-one acted as catalysts or intermediates. These synthesized derivatives found applications in creating a series of compounds with potential biological activities, illustrating the versatility of this chemical structure in facilitating the development of novel chemical entities (Niknam et al., 2013).

Cancer Research

In the realm of cancer research, derivatives of 7,8-Dimethyl chromen-2-one have been explored for their potential as anti-proliferative agents. Studies have synthesized novel compounds displaying cytotoxic activities against various cancer cell lines, including breast, lung, and gastric carcinoma cells. These findings underscore the potential of such compounds in the development of new anticancer therapies. The mechanisms of action often involve inducing apoptosis, cell cycle arrest, and inhibition of critical cellular pathways, highlighting their therapeutic potential in cancer treatment (Song et al., 2015; Liu et al., 2017).

Direcciones Futuras

The future directions for the research on these compounds could involve further exploration of their potential therapeutic applications. The compounds exhibited significant antibacterial and antifungal activity as that of standards . Therefore, they could be potential candidates for the development of new antimicrobial drugs.

Propiedades

IUPAC Name |

7,8-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2/c1-16-8-9-20-18(14-21(25)26-22(20)17(16)2)15-23-10-12-24(13-11-23)19-6-4-3-5-7-19/h3-9,14H,10-13,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZOZFXZMEJSPQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

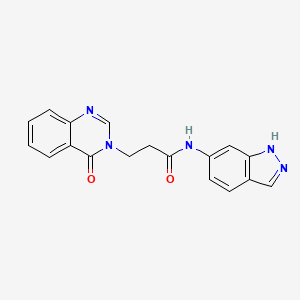

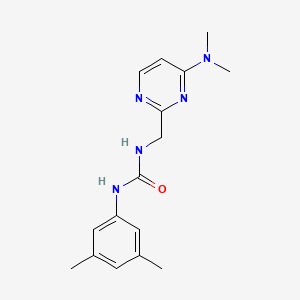

![ethyl 1-(4-methoxybenzyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B3009533.png)

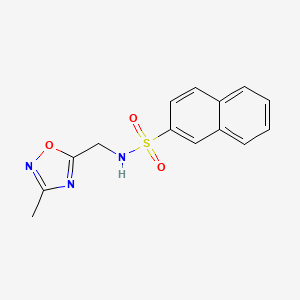

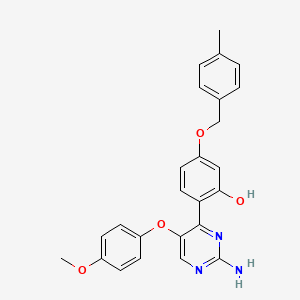

![3-(2-(indolin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B3009549.png)

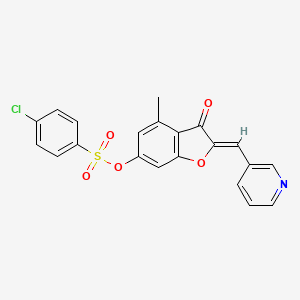

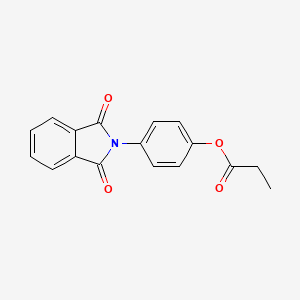

![2,4-dichloro-6-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B3009553.png)